molecular formula C16H25N3O3S B7694081 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B7694081
M. Wt: 339.5 g/mol
InChI Key: NGCIDXIAOVYRLD-UHFFFAOYSA-N
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Description

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as CBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CBBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition by this compound leads to the acidification of the intracellular environment, which ultimately leads to the death of cancer cells. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce pain in animal models, and exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of CA IX, leading to the acidification of the intracellular environment and the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide is its potential use as an anticancer agent. Its ability to inhibit the activity of CA IX, a target that is overexpressed in many types of cancer cells, makes it a promising candidate for further development as an anticancer drug. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of this compound as an anticancer drug. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another potential direction is the study of this compound as an analgesic, as it has been shown to reduce pain in animal models. Additionally, further studies are needed to determine the potential of this compound as an anti-inflammatory agent and its potential use in other disease states.

Synthesis Methods

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been synthesized using various methods, including the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-ethoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-ethoxyphenylacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The synthesis of this compound has also been achieved using a one-pot reaction of 4-bromo-N-cyclohexylbenzenesulfonamide, 2-ethoxyphenylacetic acid, and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-17-10-12-18(13-11-17)16(20)14-19(23(2,21)22)9-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCIDXIAOVYRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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